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molecular formula C13H10N2O B8795035 3-(3-Methoxyphenyl)picolinonitrile CAS No. 1303516-89-3

3-(3-Methoxyphenyl)picolinonitrile

Cat. No. B8795035
M. Wt: 210.23 g/mol
InChI Key: ICHGAAALDGDCHR-UHFFFAOYSA-N
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Patent
US08497281B2

Procedure details

A mixture of 3-(3-methoxyphenyl)-pyridine-2-carbonitrile (12.00 g), 15 M aqueous NaOH solution (40 mL), and methanol (60 mL) is stirred at reflux temperature for 7 h. After cooling to room temperature, most of the methanol is evaporated and the residue is cooled in an ice bath and adjusted to pH value ca. 4-5 by the careful addition of concentrated hydrochloric acid. The resulting mixture is concentrated to ca. 50 ml by evaporation and extracted with dichloromethane/methanol (9:1) several times. The aqueous phase is then adjusted to pH value 2-3 using concentrated hydrochloric acid and extracted again with dichloromethane/methanol (9:1). The combined extracts are dried (Na2SO4) and the solvent is evaporated to give the title compound as a foam-like solid. Yield: 11.88 g (91% of theory); LC (method 1): tR=1.70 min; Mass spectrum (ESI+): m/z=230 [M+H]+.
Quantity
12 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([C:9]2[C:10]([C:15]#N)=[N:11][CH:12]=[CH:13][CH:14]=2)[CH:6]=[CH:7][CH:8]=1.[OH-:17].[Na+].C[OH:20]>>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([C:9]2[C:10]([C:15]([OH:20])=[O:17])=[N:11][CH:12]=[CH:13][CH:14]=2)[CH:6]=[CH:7][CH:8]=1 |f:1.2|

Inputs

Step One
Name
Quantity
12 g
Type
reactant
Smiles
COC=1C=C(C=CC1)C=1C(=NC=CC1)C#N
Name
Quantity
40 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
60 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 7 h
Duration
7 h
CUSTOM
Type
CUSTOM
Details
is evaporated
TEMPERATURE
Type
TEMPERATURE
Details
the residue is cooled in an ice bath
ADDITION
Type
ADDITION
Details
adjusted to pH value ca. 4-5 by the careful addition of concentrated hydrochloric acid
CONCENTRATION
Type
CONCENTRATION
Details
The resulting mixture is concentrated to ca. 50 ml by evaporation
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane/methanol (9:1) several times
EXTRACTION
Type
EXTRACTION
Details
extracted again with dichloromethane/methanol (9:1)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts are dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=CC1)C=1C(=NC=CC1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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